Tiadinil

Übersicht

Beschreibung

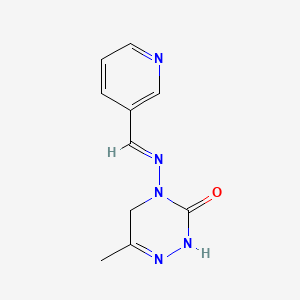

Tiadinil, chemisch bekannt als N-(3-Chlor-4-methylphenyl)-4-methyl-1,2,3-thiadiazol-5-carboxamid, ist ein neuartiges systemisches Fungizid, das hauptsächlich zur Bekämpfung von Reis-Krankheiten eingesetzt wird. Es wurde von Nihon Nohyaku Co., Ltd. entdeckt und entwickelt. Die Verbindung zeichnet sich durch einen einzigartigen heterocyclischen Molekülteil, 1,2,3-Thiadiazol, und einen besonderen Wirkmechanismus aus, der pflanzliche Abwehrmechanismen gegen Krankheitserreger induziert .

Wissenschaftliche Forschungsanwendungen

Tiadinil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zur heterocyclischen Chemie und Pflanzenaktivatoren verwendet.

Medizin: Obwohl es hauptsächlich in der Landwirtschaft eingesetzt wird, ist der Wirkmechanismus von this compound in der medizinischen Forschung von Interesse für die Entwicklung neuer Therapeutika.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Induktion der systemischen erworbenen Resistenz in Pflanzen. Dieser Prozess beinhaltet die Aktivierung pflanzlicher Abwehrmechanismen, die durch pflanzliche Duftstoffe vermittelt werden, die natürliche Feinde von Pflanzenfressern anziehen . Die Verbindung hat keine direkte antimykotische Wirkung, sondern wirkt, indem sie die eigenen Abwehrreaktionen der Pflanze verstärkt .

Wirkmechanismus

Target of Action

Tiadinil, a novel systemic fungicide, primarily targets the defense mechanisms in plants . It is developed to control diseases in rice and other plants by inducing their innate defense mechanisms .

Mode of Action

This compound interacts with its targets by inducing the plant’s defense mechanism against pathogens . This unique mode of action is characterized by a unique heterocyclic moiety, 1,2,3-thiadiazole .

Biochemical Pathways

This compound affects the biochemical pathways related to the plant’s systemic acquired resistance (SAR), a potent innate immunity system in plants . It enhances the production of herbivore-induced plant volatiles that attract predatory mites . This suggests that this compound activates the plant defense response via an indirect process mediated by plant volatiles that attract natural enemies of the herbivores .

Pharmacokinetics

It is known that this compound can be applied in various ways in rice cultivation, including nursery box and into-water applications . This suggests that it has favorable absorption and distribution characteristics within the plant system.

Result of Action

The result of this compound’s action is the enhanced resistance of plants against a broad range of pathogens . It shows excellent activity against rice blast and also exhibits activity against some rice bacterial diseases . In addition, it has been found to reduce the severity of diseases in watermelon seedlings .

Action Environment

The efficacy of this compound is influenced by the concentration and frequency of application . For instance, plants treated with foliar application of this compound at higher concentrations before pathogen inoculation had significantly lower disease severity than plants that received an equivalent drench application . This suggests that the environment and method of application play a crucial role in the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Tiadinil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It induces the expression of SAR marker genes in plants, which are crucial for activating the plant’s defense mechanisms. This compound interacts with proteins involved in the SAR pathway, leading to the production of defense-related compounds. These interactions enhance the plant’s ability to resist a broad range of pathogens .

Cellular Effects

This compound influences various types of cells and cellular processes. In plant cells, it induces resistance against pathogens such as tobacco mosaic virus and Pseudomonas syringae pv. tabaci. This compound affects cell signaling pathways by activating SAR, leading to changes in gene expression and cellular metabolism. This activation results in the production of defense-related proteins and compounds that enhance the plant’s immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules that are part of the SAR pathway. This compound activates the SAR pathway by inducing the expression of defense genes, leading to the production of proteins and compounds that enhance the plant’s resistance to pathogens. This activation does not involve direct antimicrobial activity but rather the stimulation of the plant’s innate immune system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and does not degrade quickly, allowing it to maintain its efficacy over extended periods. Long-term studies have shown that this compound continues to induce SAR and enhance plant resistance to pathogens without losing its effectiveness. These observations have been made in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While this compound is primarily used in plants, studies on its dosage effects in animal models have shown that its efficacy varies with different dosages. At optimal doses, this compound effectively induces SAR and enhances plant resistance. At higher doses, there may be toxic or adverse effects, although these are generally minimal. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .

Metabolic Pathways

This compound is involved in metabolic pathways related to the SAR response in plants. It interacts with enzymes and cofactors that are part of the SAR pathway, leading to the production of defense-related compounds. These interactions affect metabolic flux and metabolite levels, enhancing the plant’s ability to resist pathogens .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that this compound reaches its target sites within the plant, allowing it to effectively induce SAR. The localization and accumulation of this compound within the plant are crucial for its efficacy in enhancing plant resistance .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the plant cells, where it interacts with proteins and enzymes involved in the SAR pathway. Post-translational modifications and targeting signals play a role in directing this compound to these specific locations, ensuring its effectiveness in inducing SAR .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tiadinil beinhaltet die formale Kondensation der Carboxygruppe von 4-Methyl-1,2,3-thiadiazol-5-carbonsäure mit der Aminogruppe von 3-Chlor-4-methylanilin . Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound unter Verwendung großtechnischer Syntheseverfahren hergestellt, die die gleichen grundlegenden chemischen Reaktionen beinhalten, aber auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst Schritte wie die Reinigung durch Gelpermeationschromatographie und Festphasenextraktion, um die Reinheit des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tiadinil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen erfolgen typischerweise unter kontrollierten Temperaturen und pH-Bedingungen, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen verschiedene substituierte Produkte ergeben können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isotianil: Ein weiterer Pflanzenaktivator mit einem ähnlichen Wirkmechanismus.

Salicylsäure: Ein bekanntes Pflanzenhormon, das die systemische erworbene Resistenz induziert.

Benzo(1,2,3)thiadiazol-7-carbothionsäure S-methylester: Eine weitere Verbindung, die pflanzliche Abwehrmechanismen induziert.

Einzigartigkeit von Tiadinil

This compound ist aufgrund seiner spezifischen chemischen Struktur und seiner Fähigkeit, die systemische erworbene Resistenz ohne direkte antimikrobielle Aktivität zu induzieren, einzigartig. Dies macht es zu einem wertvollen Werkzeug in der Landwirtschaft, um Nutzpflanzen vor einer Vielzahl von Krankheitserregern zu schützen, ohne das Risiko der Entwicklung von Resistenzen .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQYLJSMBWXGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058024 | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

223580-51-6 | |

| Record name | Tiadinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223580-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiadinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIADINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

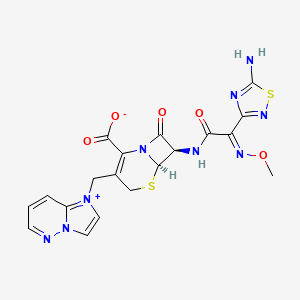

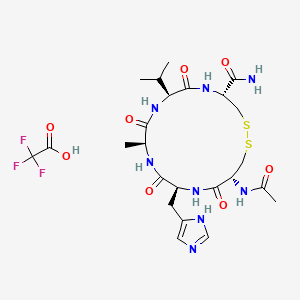

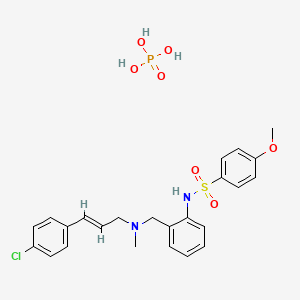

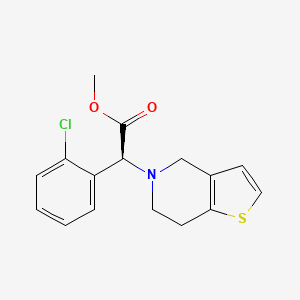

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.